3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid
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Overview
Description
3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid is an organic compound with the molecular formula C₈H₈O₄ It belongs to the class of pyranones, which are characterized by a six-membered ring containing an oxygen atom and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethyl-2-hydroxybenzaldehyde with malonic acid in the presence of a catalyst such as piperidine. The reaction mixture is heated to promote cyclization, resulting in the formation of the desired pyranone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also considered to minimize waste and improve the sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 3,5-dimethyl-4-hydroxy-4H-pyran-2-carboxylic acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus pentachloride can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of 3,5-dimethyl-4-hydroxy-4H-pyran-2-carboxylic acid.
Substitution: Formation of various substituted pyranones depending on the reagents used
Scientific Research Applications
3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals .
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
5,6-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid: Similar structure but with different substitution patterns.
3-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid: Contains a hydroxyl group instead of a methyl group.
4-Oxo-4H-pyran-2-carboxylic acid: Lacks the methyl groups present in 3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of two methyl groups at positions 3 and 5 can affect the compound’s steric and electronic properties, making it distinct from other pyranones .
Properties
Molecular Formula |
C8H8O4 |
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Molecular Weight |
168.15 g/mol |
IUPAC Name |
3,5-dimethyl-4-oxopyran-2-carboxylic acid |
InChI |
InChI=1S/C8H8O4/c1-4-3-12-7(8(10)11)5(2)6(4)9/h3H,1-2H3,(H,10,11) |
InChI Key |
HARXAVRAXNIUSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC(=C(C1=O)C)C(=O)O |
Origin of Product |
United States |
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